![molecular formula C13H18N2O3 B1374038 3-氨基-1-[(2,4-二甲氧基苯基)甲基]吡咯烷-2-酮 CAS No. 1404818-20-7](/img/structure/B1374038.png)
3-氨基-1-[(2,4-二甲氧基苯基)甲基]吡咯烷-2-酮
描述
“3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one” is a chemical compound with the molecular formula C13H18N2O3 . It is also known by its CAS number 1404818-20-7 .
Molecular Structure Analysis
The molecular structure of “3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one” can be elucidated using various spectroscopic techniques such as FT-IR, UV–visible, 1H NMR, and HRMS .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one” include a molecular weight of 250.29 . It should be stored in a dark place, sealed in dry conditions, at 2-8°C .科学研究应用
Antiviral Applications
“3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one” shows promise in antiviral research due to its structural similarity to indole derivatives, which have been found to possess significant antiviral activities . The compound’s potential to inhibit viral replication could be explored in the development of new antiviral drugs, particularly against RNA and DNA viruses.
Anti-inflammatory Properties
Indole derivatives, which share a common scaffold with our compound of interest, are known for their anti-inflammatory properties . This compound could be utilized in the synthesis of new anti-inflammatory agents, potentially offering therapeutic benefits for conditions characterized by inflammation.
Anticancer Research
The indole moiety present in “3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one” is a key feature in many anticancer agents . Research into this compound could lead to the development of novel oncology treatments, especially considering its ability to interact with various cancer-related receptors and enzymes.
Anti-HIV Activity
Given the biological activity of indole derivatives in anti-HIV research, this compound could serve as a starting point for the synthesis of new HIV inhibitors . Its molecular structure may allow it to bind with high affinity to HIV-related proteins, disrupting the virus’s lifecycle.
Antioxidant Potential
The compound’s structural framework suggests it may have antioxidant properties, which are crucial in combating oxidative stress—a condition associated with numerous diseases . It could be a candidate for further studies aimed at developing antioxidant therapies.
Antimicrobial and Antitubercular Effects
Research into indole derivatives has highlighted their effectiveness against a variety of microbial pathogens, including those causing tuberculosis . “3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one” could be investigated for its potential use in treating infectious diseases.
Antidiabetic Applications
Indole derivatives have been associated with antidiabetic effects, suggesting that this compound may have applications in managing diabetes through its influence on glucose metabolism and insulin sensitivity .
Antimalarial and Anticholinesterase Activities
The compound’s potential to serve as a base for antimalarial and anticholinesterase agents is supported by the broad spectrum of biological activities exhibited by indole derivatives . This could lead to new treatments for malaria and disorders associated with cholinesterase inhibition.
安全和危害
属性
IUPAC Name |
3-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-17-10-4-3-9(12(7-10)18-2)8-15-6-5-11(14)13(15)16/h3-4,7,11H,5-6,8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVWEULDWBKIBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC(C2=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one | |
CAS RN |
1404818-20-7 | |
| Record name | 3-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




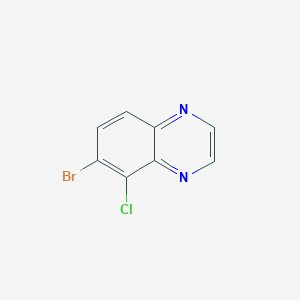
![2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B1373957.png)
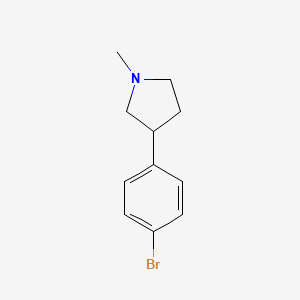
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1373960.png)
![4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid](/img/structure/B1373961.png)
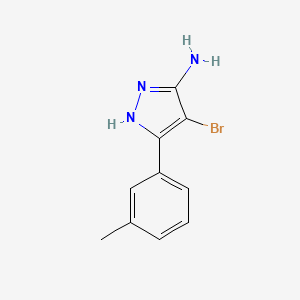

![4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1373967.png)

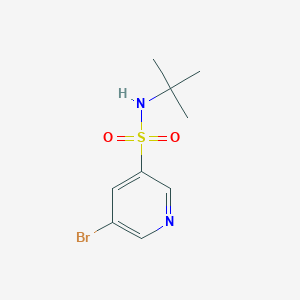

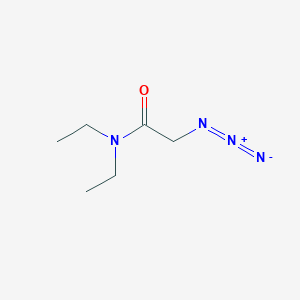
![2-[3-(2,2,2-Trifluoroethoxy)phenyl]acetic acid](/img/structure/B1373978.png)